molecular formula C7H6N4O2 B371968 1-Methyl-2,4(1H,3H)-pteridinedione CAS No. 50256-18-3

1-Methyl-2,4(1H,3H)-pteridinedione

Cat. No. B371968
CAS RN: 50256-18-3
M. Wt: 178.15g/mol
InChI Key: UYKSIAWLPKJVJX-UHFFFAOYSA-N
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Description

1-Methyl-2,4(1H,3H)-pteridinedione, also known as 1-Methyl-2,4(1H,3H)-quinazolinedione, is a unique heterocyclic compound . It is part of the quinazoline family, which is known for its significant biological activities . The compound has a linear formula of C10H9NO2 .


Synthesis Analysis

The synthesis of 1-Methyl-2,4(1H,3H)-pteridinedione involves several steps. The starting material, methyl aminobenzoate, is reacted with methyl iodide in the presence of sodium hydroxide in DMF to form methyl 2-(methylamino)benzoate. This is then hydrolyzed to produce 2-(methylamino)benzoic acid. The acid reacts with urea to afford 1-methylquinazoline-2,4-dione .


Molecular Structure Analysis

The molecular structure of 1-Methyl-2,4(1H,3H)-pteridinedione is characterized by a quinazoline-2,4-dione nucleus, which resembles the quinolone nucleus but lacks the quinolone keto acid . This structure is an interesting pharmacophore and has emerged abundantly due to the advance of modern organic chemistry .


Chemical Reactions Analysis

The chemical reactions involving 1-Methyl-2,4(1H,3H)-pteridinedione are diverse. For instance, under the catalysis of DMAP, it can react with 2-((tert-butoxycarbonyl)amino)acetic acid in the presence of DCC to obtain 2-(1-methyl-2,4-dioxo-1,2-dihydro-quinazolin-3-yl)-ethyl-2-((tert-butoxycarbonyl)amino)acetate .

Scientific Research Applications

Synthesis and Spectroscopic Characteristics

  • 1-Methyl-2,4(1H,3H)-pteridinedione derivatives have been synthesized through addition and cyclization processes with significant reactivity variations observed among heterocumulenes. These compounds exhibit distinct absorption and fluorescence spectroscopic characteristics (Katoh et al., 1993).

Mass Spectral Analysis

  • Mass spectrometry has been utilized for structural confirmation and purity assessment of reduced forms of substituted pteridines, including 1-Methyl-2,4(1H,3H)-pteridinedione derivatives, revealing detailed mass spectral fragmentation modes (Williams & Ayling, 1973).

Metal Complex Formation

  • Complexes of 1-Methyl-2,4(1H,3H)-pteridinedione with divalent metal ions have been prepared, displaying notable differences in electronic, infrared, and ESR spectra between complexes derived from organic solvents and those from aqueous media (Goodgame & Schmidt, 1979).

Potential Antimalarial Activity

  • Derivatives of 1-Methyl-2,4(1H,3H)-pteridinedione have shown antimalarial activity against Plasmodium falciparum in culture, though not effective against Plasmodium vinckei vinckei in mice (Halladay & Cowden, 1990).

Synthesis Methods

  • An effective method for synthesizing 1-Methyl-2,4(1H,3H)-pteridinedione derivatives has been reported, with detailed structural confirmation by various spectroscopic and analytical methods (Kazunin et al., 2020).

Diuretic Potential

  • 1-Methyl-2,4(1H,3H)-pteridinedione derivatives have been investigated for their diuretic effects, showing potential as diuretics exceeding the effect of reference drugs in in vivo tests (Sokolova et al., 2022).

Antiradical Activity

  • Novel pteridinetrione derivatives, including 1-Methyl-2,4(1H,3H)-pteridinedione, demonstrate antiradical activity, with radical scavenging activity comparable or higher than ascorbic acid (Kazunin et al., 2018).

Future Directions

The future directions for research on 1-Methyl-2,4(1H,3H)-pteridinedione could involve further exploration of its biological activities and potential applications in pharmaceuticals. Given the diverse range of pharmacological activities of quinazoline derivatives, there is interest in developing hybrid molecules that combine different pharmacophores, which could lead to compounds with interesting biological and pharmacological profiles .

properties

IUPAC Name

1-methylpteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-11-5-4(8-2-3-9-5)6(12)10-7(11)13/h2-3H,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKSIAWLPKJVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CN=C2C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2,4(1H,3H)-pteridinedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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